![molecular formula C9H5BrClNO3 B1395098 4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one CAS No. 1142199-66-3](/img/structure/B1395098.png)
4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
Overview
Description
4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one is a useful research compound. Its molecular formula is C9H5BrClNO3 and its molecular weight is 290.5 g/mol. The purity is usually 95%.
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Biological Activity
4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one, with the CAS number 1142199-66-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 290.50 g/mol. The structure features a bromofuran moiety and an oxazole ring, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H5BrClNO3 |
Molecular Weight | 290.50 g/mol |
CAS Number | 1142199-66-3 |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with chloromethyl ketones under basic conditions. This process results in the formation of the oxazole ring and is optimized for yield and purity in laboratory settings.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of this compound against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The compound's activity was compared to kanamycin, revealing competitive inhibition against multi-resistant strains.
Table: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Enterococcus faecalis | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 64 µg/mL |
Salmonella typhimurium | 32 µg/mL |
The biological activity of this compound is attributed to its ability to interact with bacterial enzymes and disrupt essential metabolic pathways. The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can lead to the inactivation of key proteins involved in bacterial growth and replication.
Study on Antimicrobial Efficacy
A study published in Voprosy khimii i khimicheskoi tekhnologii investigated the antibacterial activity of various derivatives of furan compounds, including our target compound. The research demonstrated that derivatives containing the bromofuran moiety exhibited significant inhibition against several pathogenic bacteria, indicating that modifications to the furan structure can enhance biological activity .
Cytotoxicity Assessment
In another study assessing cytotoxic effects, researchers evaluated the impact of this compound on human cell lines. The results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
4-[(5-bromofuran-2-yl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO3/c10-8-2-1-5(14-8)3-6-7(4-11)12-15-9(6)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVQQAPKAJGVEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C2C(=NOC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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